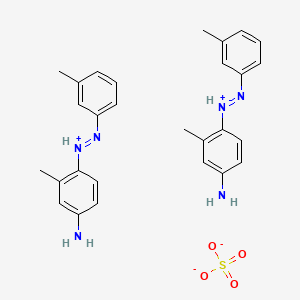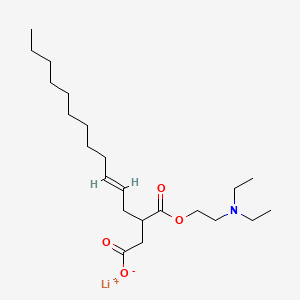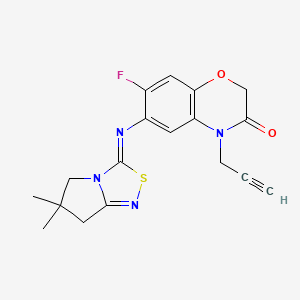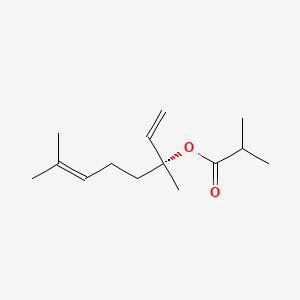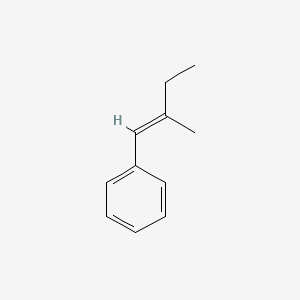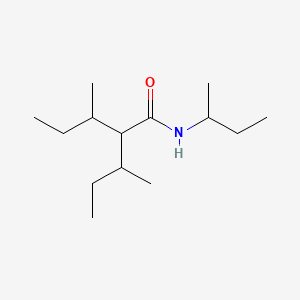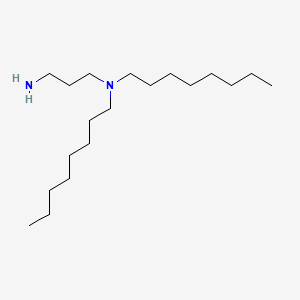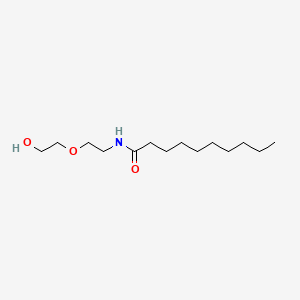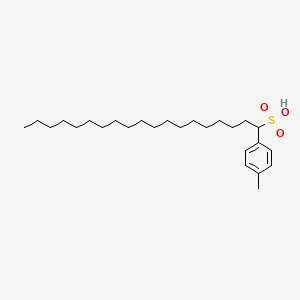
Octadecylxylenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylxylenesulphonic acid, also known as 2,3-dimethyl-6-octadecylbenzenesulfonic acid, is an organic compound with the molecular formula C26H46O3S. It is a sulfonic acid derivative characterized by a long alkyl chain attached to a benzene ring with two methyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecylxylenesulphonic acid typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene to introduce the octadecyl group, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Octadecylxylenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Octadecylxylenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of octadecylxylenesulphonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the sulfonic acid group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein solubility.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic acid: A simpler sulfonic acid with a single methyl group on the benzene ring.
Benzenesulfonic acid: Lacks the alkyl chain and methyl groups, making it less hydrophobic.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain.
Uniqueness
Octadecylxylenesulphonic acid is unique due to its long alkyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.
Propiedades
Número CAS |
55121-81-8 |
|---|---|
Fórmula molecular |
C26H46O3S |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)nonadecane-1-sulfonic acid |
InChI |
InChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29) |
Clave InChI |
GKAGWLBTBZPXEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


